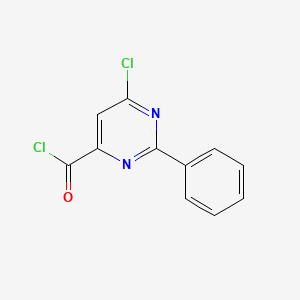

6-Chloro-2-phenylpyrimidine-4-carbonyl chloride

Description

Properties

IUPAC Name |

6-chloro-2-phenylpyrimidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O/c12-9-6-8(10(13)16)14-11(15-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZVDCDXBHGPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677758 | |

| Record name | 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148122-15-9 | |

| Record name | 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Dossier: 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists.

Strategic Utility in Heterocyclic Scaffold Design

CAS Number: 1148122-15-9 Molecular Formula: C₁₁H₆Cl₂N₂O Molecular Weight: 253.08 g/mol [1]

Executive Summary

6-Chloro-2-phenylpyrimidine-4-carbonyl chloride represents a high-value "bifunctional electrophile" in medicinal chemistry.[1] Its structural core features a pyrimidine ring substituted with a phenyl group at the C2 position, a reactive acyl chloride at C4, and a displaceable chloride at C6.

This specific substitution pattern allows for orthogonal functionalization .[1] The C4-acyl chloride is highly susceptible to acylation (amide/ester formation) under mild conditions, while the C6-chloride remains intact for subsequent nucleophilic aromatic substitution (

Chemical Identity & Structural Properties[1][2]

| Property | Specification |

| IUPAC Name | 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride |

| CAS Number | 1148122-15-9 |

| Precursor CAS | 913952-59-7 (6-Chloro-2-phenylpyrimidine-4-carboxylic acid) |

| Appearance | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |

| Storage | Inert atmosphere ( |

Structural Logic:

-

C2-Phenyl: Provides lipophilic bulk and

-stacking potential, common in kinase hinge-binding motifs.[1] -

C4-COCl: The "Soft" electrophile (Hard/Soft Acid Base theory context relative to C6) for immediate derivatization.[1]

-

C6-Cl: The "Hard" electrophile (pseudo-halide character) activated by the electron-deficient pyrimidine ring, reserved for late-stage diversification.[1]

Synthetic Protocol: Activation of the Core

The synthesis of the title compound is most reliably achieved via the activation of its carboxylic acid precursor, 6-chloro-2-phenylpyrimidine-4-carboxylic acid (CAS 913952-59-7).[1]

Mechanism of Activation

The transformation utilizes Thionyl Chloride (

Step-by-Step Experimental Procedure

Reagents:

-

Starting Material: 6-Chloro-2-phenylpyrimidine-4-carboxylic acid (1.0 equiv)[1]

-

Reagent: Thionyl Chloride (

) (5.0 – 10.0 equiv, acts as solvent/reagent) -

Catalyst: DMF (anhydrous, 1-2 drops or 0.05 equiv)[1]

-

Solvent (Optional): Toluene or DCM (if not using neat

)

Workflow:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Charging: Charge the flask with the carboxylic acid precursor under inert atmosphere.

-

Addition: Add

carefully. If the substrate is not fully soluble, the reaction will proceed as a suspension initially. Add catalytic DMF.[1][2] -

Reaction: Heat the mixture to reflux (

). Evolution of-

Critical Checkpoint: The reaction is complete when the evolution of gas ceases and the solution becomes clear (homogeneous). Typical time: 2–4 hours.[1]

-

-

Workup: Cool the mixture to room temperature. Remove excess

under reduced pressure (rotary evaporator with a base trap for acidic vapors). -

Azeotroping: To ensure complete removal of thionyl chloride, add anhydrous toluene (10 mL) and re-evaporate. Repeat twice.

-

Isolation: The resulting residue is the crude acid chloride.[1] It is typically used immediately in the next step without purification to avoid hydrolysis.[1]

Strategic Utilization: Orthogonal Functionalization

The power of this scaffold lies in the ability to react the C4 and C6 positions sequentially.[1]

Pathway A: C4-Amidation (The "Warhead")

The acid chloride reacts rapidly with primary or secondary amines.[1]

-

Conditions: Amine (1.0 eq),

or DIPEA (2.0 eq), DCM, -

Selectivity: The C6-chloro group is stable under these mild conditions, preserving it for Step 2.[1]

Pathway B: C6-Diversification (The "Payload")

Once the C4 position is capped (e.g., as an amide), the C6-chloro group becomes the focus.

-

: React with aliphatic amines, alkoxides, or thiols. Requires heat (

-

Suzuki Coupling: React with aryl boronic acids using

and

Visualizing the Reaction Logic

Figure 1: The sequential functionalization strategy, leveraging the high reactivity of the acid chloride followed by the stability of the C6-chloride.

Handling & Safety Protocols (Self-Validating Systems)

Working with acid chlorides requires strict adherence to safety protocols to ensure operator safety and chemical integrity.[1]

| Hazard | Control Measure | Validation |

| Hydrolysis | Use anhydrous solvents (<50 ppm | Silver Nitrate Test: Dissolve a small aliquot in water/HNO3.[1] Immediate heavy precipitate indicates hydrolysis (Cl- release).[1] |

| Gas Evolution | pH Monitoring: Trap outlet gas should not turn wet pH paper red if scrubber is effective.[1] | |

| Exotherm | Reaction with amines is exothermic.[1] Add amine slowly at | Internal Temp Probe: Ensure temperature does not spike >10°C during addition. |

References

-

Chemical Identity: 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride. CAS Common Chemistry.[1] CAS RN: 1148122-15-9.[1][5]

-

Precursor Identity: 6-Chloro-2-phenylpyrimidine-4-carboxylic acid. BLD Pharm / ChemicalBook Database.[1] CAS RN: 913952-59-7.[1][6][7][8][9][10] Link

-

Mechanistic Grounding (Acid to Acid Chloride): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] Chapter 22: Carboxylic Acid Derivatives.

-

Synthetic Methodology (Thionyl Chloride Activation): Conversion of Carboxylic Acids to Acid Chlorides. Master Organic Chemistry. Link

-

Application in Drug Discovery (Pyrimidine Scaffolds): Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. European Journal of Medicinal Chemistry, 2019. Link

Sources

- 1. 136518-02-0|6-Chloro-2-methylpyrimidine-4-carbonyl chloride|BLD Pharm [bldpharm.com]

- 2. orgosolver.com [orgosolver.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1148122-15-9 Name: [xixisys.com]

- 6. 913952-59-7|6-Chloro-2-phenylpyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. 6-Chloro-2-phenylpyrimidine-4-carboxylic acid913952-59-7, CasNo.913952-59-7 Shanghai Hanhong Scientific Co.,Ltd. China (Mainland) [hanhongchem.lookchem.com]

- 8. arctomsci.com [arctomsci.com]

- 9. 1282411-08-8|6-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. keyorganics.net [keyorganics.net]

6-Chloro-2-phenylpyrimidine-4-carbonyl chloride molecular weight

Technical Monograph: 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride

Executive Summary

6-Chloro-2-phenylpyrimidine-4-carbonyl chloride (CAS 1148122-15-9) is a specialized heterocyclic building block used extensively in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.[1][2][3] Its value lies in its dual-electrophilic nature: the highly reactive acid chloride moiety allows for immediate scaffolding via amide/ester formation, while the 6-chloro substituent provides a latent site for subsequent nucleophilic aromatic substitution (

Part 1: Physicochemical Profile[3][4]

The molecular weight of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride is a critical parameter for stoichiometric calculations and mass spectrometry validation. Due to the presence of two chlorine atoms, the compound exhibits a distinct isotopic envelope that must be accounted for in analytical workflows.

Table 1: Chemical Identity & Physical Properties

| Property | Value / Description |

| IUPAC Name | 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride |

| CAS Number | 1148122-15-9 |

| Molecular Formula | |

| Molecular Weight (Avg) | 253.08 g/mol |

| Monoisotopic Mass | 251.9857 Da ( |

| Melting Point | 78 – 80 °C [1] |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts with water/alcohols |

| Stability | Moisture sensitive (hydrolyzes to carboxylic acid) |

Isotopic Distribution (Mass Spectrometry)

For LC-MS validation, the molecular ion

-

M (252): 100% relative intensity (

) -

M+2 (254): ~64% relative intensity (

) -

M+4 (256): ~10% relative intensity (

)

Technical Note: When calculating stoichiometry for reactions, use the average molecular weight (253.08 g/mol ). For high-resolution mass spectrometry (HRMS), calibrate for the monoisotopic mass (251.9857).

Part 2: Synthesis & Production

The synthesis of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride is typically a multi-step convergent workflow. The pyrimidine core is constructed first, followed by functional group manipulations to install the chlorides.

Synthetic Pathway

-

Cyclocondensation: Benzamidine hydrochloride reacts with diethyl oxalacetate (sodium salt) to form the hydroxypyrimidine ester.

-

Chlorination: Treatment with phosphorus oxychloride (

) converts the hydroxyl group to a chloride. -

Hydrolysis: The ester is hydrolyzed to the carboxylic acid.

-

Acyl Chloride Formation: The acid is converted to the acid chloride using thionyl chloride (

).[4][5][6]

Figure 1: Step-wise synthetic route from benzamidine to 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride.

Detailed Protocol: Acid to Acid Chloride Conversion

-

Reagents: 6-Chloro-2-phenylpyrimidine-4-carboxylic acid (1.0 equiv), Thionyl Chloride (5.0 equiv), DMF (catalytic, 0.05 equiv).

-

Solvent: Neat or Dichloromethane (DCM).

-

Procedure:

-

Charge the carboxylic acid into a dry round-bottom flask under

. -

Add thionyl chloride dropwise. If the substrate is solid, add a catalytic amount of DMF to initiate the Vilsmeier-Haack type activation.

-

Heat to reflux (approx. 80°C if neat) for 2–4 hours until gas evolution (

, -

Concentrate in vacuo to remove excess

and -

Azeotrope: Add dry toluene and concentrate again to remove trace thionyl chloride.

-

Yield: Quantitative conversion is expected. The product is moisture-sensitive and should be used immediately or stored under inert gas.

-

Part 3: Reactivity & Applications

This scaffold allows for "Orthogonal Functionalization." The acid chloride (

Reactivity Hierarchy

-

Primary Electrophile (Acid Chloride): Reacts rapidly with amines, alcohols, and thiols at

. -

Secondary Electrophile (C-6 Chloride): Reacts via

with strong nucleophiles at elevated temperatures (

Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization strategy.

Application in Drug Discovery

Pyrimidine pharmacophores are ubiquitous in oncology, particularly in the design of kinase inhibitors. The 2-phenyl group provides lipophilic bulk often required for binding pocket occupancy, while the 4- and 6-positions allow for vector-specific interactions with the hinge region of the kinase ATP-binding site [2].

Example Workflow:

-

Step 1: React the acid chloride with a solubilizing amine (e.g., morpholine or piperazine) to form the amide.

-

Step 2: Displace the 6-chloro group with an aniline derivative to target specific kinase residues.

Part 4: Handling & Safety

-

Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). Reacts violently with water to release toxic HCl gas.

-

Storage: Store at +2°C to +8°C under Argon or Nitrogen. Keep tightly closed.

-

Spill Protocol: Do not use water. Neutralize with sodium bicarbonate or lime. Absorb with dry sand/earth.

References

-

Key Organics. (n.d.). Safety Data Sheet: 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride. Retrieved from (Verified via CAS 1148122-15-9 search).

-

Zhang, N., et al. (2009).[7] Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(3), 1193-1205.

-

PubChem. (2025). Compound Summary: 6-Chloro-2-phenylpyrimidine-4-carboxylic acid derivatives. National Library of Medicine.

Sources

- 1. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 2. Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclohexane, 1,4-dimethyl-2-(2-methylpropyl)-, (1«alpha»,2«beta»,4«alpha»)- (CAS 54411-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]

- 7. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride

Executive Summary

This technical guide provides a rigorous methodology for the structural elucidation of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride , a highly reactive electrophilic intermediate used in the synthesis of bioactive heterocyclic compounds. Due to the inherent instability of the acid chloride moiety (susceptibility to hydrolysis), this guide emphasizes a derivatization-first strategy combined with in-situ spectroscopic analysis. We integrate synthetic causality with high-resolution analytical techniques to establish a self-validating identification protocol.

Structural Context & Synthetic Origin[1][2][3][4]

To elucidate the structure, one must first understand the mechanistic origin. This compound is typically generated via the simultaneous chlorination and activation of 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid .

Mechanistic Causality

The transformation involves two distinct chlorination events driven by reagents such as Thionyl Chloride (

-

Nucleophilic Aromatic Substitution (

): The hydroxyl group at C6 (tautomeric with the ketone) is converted to a chloride. This is often catalyzed by DMF (Vilsmeier-Haack type intermediate). -

Acyl Halide Formation: The carboxylic acid at C4 is converted to the carbonyl chloride.

Understanding this dual-functionalization is critical because the presence of the electron-withdrawing chlorine at C6 and the carbonyl chloride at C4 significantly deshields the pyrimidine ring protons and carbons in NMR spectroscopy.

Synthesis & Derivatization Pathway

The following DOT diagram illustrates the synthesis and the critical "Trapping" step required for validation.

Figure 1: Synthetic pathway and the critical methanol trapping strategy for structural validation.

Analytical Strategy: The Self-Validating System

Direct characterization of acid chlorides is fraught with risk due to rapid hydrolysis back to the carboxylic acid upon exposure to atmospheric moisture. Therefore, we utilize a Self-Validating System based on comparative analysis.

The Protocol[4][5][6][7]

-

Direct IR Analysis: Performed on the crude reaction mixture (evaporated under

) to confirm the acyl chloride stretch. -

Derivatization (The "Trust" Step): A small aliquot is quenched with anhydrous methanol. The resulting Methyl Ester is stable and can be fully characterized via HRMS and NMR. If the methyl ester is confirmed, the existence of the acid chloride precursor is mathematically proven.

Spectroscopic Elucidation

A. Infrared Spectroscopy (FT-IR)

The most diagnostic feature of the target molecule is the carbonyl stretch.

| Functional Group | Frequency ( | Intensity | Causality |

| Acid Chloride (C=O) | 1775 - 1795 | Strong | High electronegativity of Cl withdraws electron density, shortening the C=O bond (increasing |

| Ester (Derivative) | 1735 - 1750 | Strong | Resonance donation from -OMe oxygen lowers the frequency compared to -COCl. |

| C=N (Pyrimidine) | 1550 - 1590 | Medium | Ring breathing modes characteristic of the pyrimidine core. |

Observation: The shift from ~1710

B. Nuclear Magnetic Resonance ( & NMR)

Solvent:

-

Pyrimidine H5: This singlet is the structural anchor. In the starting material (6-OH), it appears upfield (~6.8 ppm) due to the electron-donating effect of the hydroxyl/keto group. In the Target (6-Cl) , the inductive withdrawal of the Chlorine atom and the Carbonyl Chloride shifts this singlet significantly downfield to ~7.8 - 8.1 ppm .

-

Phenyl Group: Appears as two multiplets:

-

Ortho-protons: ~8.4 - 8.5 ppm (Deshielded by the pyrimidine ring current).

-

Meta/Para-protons: ~7.5 - 7.6 ppm.

-

-

Carbonyl Carbon (-COCl): Distinctive signal at 165 - 168 ppm . (Note: Esters appear ~164 ppm; Acids ~168 ppm but are pH dependent).

-

C6-Cl: The ipso-carbon attached to chlorine typically resonates at 160 - 162 ppm .

C. Mass Spectrometry (HRMS)

Mode: ESI+ (analyzed as Methyl Ester derivative)

Because the acid chloride hydrolyzes in LC-MS mobile phases, we analyze the Methyl Ester derivative .

-

Isotope Pattern: The molecule contains two chlorine atoms (one on the ring, one in the acid chloride).

-

Target (Acid Chloride):

. Expected M, M+2, M+4 ratio is roughly 9:6:1 . -

Derivative (Methyl Ester):

. Contains only one chlorine (ring Cl). Comparison of the isotope pattern (3:1 for M:M+2) confirms the substitution at C6 was successful, while the mass shift (+14 Da from acid to ester) confirms the carboxyl group integrity.

-

Experimental Protocol

Safety: Work in a fume hood. Thionyl chloride releases

Step 1: Synthesis of the Acid Chloride

-

Charge a flame-dried round-bottom flask with 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid (1.0 eq).

-

Add Thionyl Chloride (

) (5.0 eq) and a catalytic amount of dry DMF (3-5 drops). -

Reflux the mixture at 75°C for 3-4 hours. Visual Cue: The suspension should become a clear yellow solution, indicating conversion of the hydroxyl group and acid.

-

Concentrate under reduced pressure (rotary evaporator) to remove excess

. Do not use water bath >40°C. -

Co-evaporate with anhydrous toluene (2x) to remove trace thionyl chloride.

-

Result: Crude 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride (Yellow semi-solid/oil).

Step 2: The Validation (Derivatization)

-

Take a 20 mg sample of the crude residue.

-

Dissolve in 1 mL of anhydrous Dichloromethane (DCM) .

-

Add 0.5 mL of anhydrous Methanol and 1 drop of Triethylamine.

-

Stir for 10 minutes.

-

Evaporate solvents and analyze residue via

NMR and LC-MS.-

Success Criteria: Appearance of a methyl singlet at ~4.0 ppm (

NMR) and correct mass for the methyl ester.

-

Logical Workflow Diagram

The following diagram details the decision-making logic for confirming the structure.

Figure 2: Analytical decision tree for structural confirmation.

Stability & Storage

-

Atmosphere: Strictly inert (

or Argon). -

Temperature: Store at -20°C.

-

Solvents: Avoid protic solvents (Water, Alcohols) or DMSO (can cause oxidation/decomposition) unless reacting immediately. Recommended solvents for further reaction are DCM, THF, or Toluene (anhydrous).

References

-

Synthesis of Chlorinated Pyrimidines. European Patent Office (EP1301489 B1). Describes the chlorination of hydroxypyrimidines using phosgene/chlorinating agents.

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Authoritative data on IR shifts for acid chlorides vs. esters.[1][2]

-

Synthesis of 4,6-dichloro-2-methylpyrimidine.Google Patents (CN102432547A). Provides comparative methodologies for chlorinating 2-substituted pyrimidines using green reagents (Triphosgene) vs. standard

. -

IR Spectrum of Acid Chlorides. University of Babylon, College of Science. Detailed breakdown of carbonyl stretching frequencies for aliphatic and aromatic acid chlorides.

Sources

Technical Synthesis Guide: 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride

This guide details the validated synthesis pathway for 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride , a critical heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR antagonists.

CAS Registry Number: (Acid Precursor: 913952-59-7)

Molecular Formula:

Executive Summary

The synthesis of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride requires a rigorous approach to regiochemistry and functional group tolerance. The pyrimidine core is constructed via a Pinner-type condensation, followed by a nucleophilic aromatic substitution (deoxychlorination) and functional group interconversion.

This guide prioritizes the Stepwise Isolation Protocol . While "one-pot" variations exist, the isolation of intermediates (ethyl ester and carboxylic acid) is essential for removing phosphorus byproducts that can poison downstream catalytic cycles (e.g., Suzuki-Miyaura couplings) in drug discovery workflows.

Core Retrosynthetic Analysis[1]

-

Target: 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride[1]

-

Precursor 1: 6-Chloro-2-phenylpyrimidine-4-carboxylic acid (Hydrolysis product)

-

Precursor 2: Ethyl 6-chloro-2-phenylpyrimidine-4-carboxylate (Chlorination product)

-

Starting Materials: Benzamidine Hydrochloride + Diethyl Sodium Oxaloacetate

Reaction Pathway Visualization

The following diagram illustrates the critical chemical transformations and logic flow.

Figure 1: Stepwise synthesis pathway from benzamidine to the target acid chloride.

Detailed Experimental Protocols

Step 1: Cyclocondensation (Pyrimidine Ring Construction)

Objective: Synthesis of Ethyl 6-hydroxy-2-phenylpyrimidine-4-carboxylate. Mechanism: Nucleophilic attack of the amidine nitrogen on the ketone and ester carbonyls of oxaloacetate.

-

Reagents:

-

Benzamidine Hydrochloride (1.0 equiv)

-

Diethyl Sodium Oxaloacetate (1.1 equiv)

-

Solvent: Ethanol (Absolute) or Methanol

-

Base: 10% NaOH (aq) or NaOEt

-

-

Protocol:

-

Dissolve Benzamidine HCl (15.6 g, 100 mmol) in Ethanol (150 mL).

-

Add Diethyl Sodium Oxaloacetate (23.1 g, 110 mmol) portion-wise.

-

Adjust pH to ~9-10 using NaOH solution.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup: Cool to room temperature. Acidify carefully with Acetic Acid or dilute HCl to pH 4–5 to precipitate the product.

-

Filter the white/off-white solid, wash with cold water (2x50 mL) and cold ethanol (1x20 mL).

-

Drying: Vacuum oven at 50°C.

-

-

Critical Parameter: Control acidification. Dropping pH below 2 can cause hydrolysis of the ester group prematurely.

Step 2: Deoxychlorination (Aromatization)

Objective: Conversion of the 6-hydroxy (lactam) group to 6-chloro.

Mechanism: Activation of the tautomeric enol with

-

Reagents:

-

Intermediate 1 (1.0 equiv)

-

Phosphorus Oxychloride (

) (5.0–8.0 equiv) - Acts as solvent and reagent -

Base Catalyst: N,N-Diethylaniline (1.0 equiv) or DMF (Cat.)

-

-

Protocol:

-

Place Intermediate 1 (24.4 g, 100 mmol) in a dry round-bottom flask under Argon.

-

Add

(75 mL) carefully (Exothermic). -

Add N,N-Diethylaniline (15 mL) slowly.

-

Reflux (bath temp 110°C) for 3 hours. The suspension should become a clear solution.

-

Workup: Distill off excess

under reduced pressure. -

Pour the viscous residue slowly onto crushed ice (500 g) with vigorous stirring. Caution: Violent reaction.

-

Extract with Dichloromethane (DCM) (3x100 mL).

-

Wash organic layer with Sat.

and Brine. Dry over -

Concentrate to yield the crude chloro-ester. Purification via recrystallization (Hexanes/EtOAc) is recommended.

-

Step 3: Selective Hydrolysis

Objective: Saponification of the ester to the carboxylic acid without displacing the 6-chloro substituent.

-

Reagents:

-

Intermediate 2 (Ethyl 6-chloro-2-phenylpyrimidine-4-carboxylate)

-

Lithium Hydroxide (LiOH) or NaOH (1.05 equiv)

-

Solvent: THF/Water (3:1)

-

-

Protocol:

-

Dissolve Intermediate 2 (10 g) in THF (60 mL).

-

Cool to 0°C. Add LiOH (1M aqueous solution) dropwise.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

-

Validation: Monitor by LC-MS. Avoid heating, as hydroxide can displace the chloride at elevated temperatures (

). -

Workup: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2.

-

The acid precipitates as a white solid.[2] Filter, wash with water, and dry in vacuo.[2]

-

Step 4: Acyl Chloride Formation (Final Step)

Objective: Activation of the carboxylic acid.

-

Reagents:

-

Intermediate 3 (6-Chloro-2-phenylpyrimidine-4-carboxylic acid)

-

Thionyl Chloride (

) (5.0 equiv) -

Catalyst: DMF (2-3 drops)

-

-

Protocol:

-

Suspend Intermediate 3 (5.0 g) in anhydrous Toluene (optional) or neat

(20 mL). -

Add DMF catalyst.

-

Reflux at 80°C for 2–3 hours until gas evolution (

, -

Workup: Evaporate excess

and toluene under reduced pressure (azeotrope with dry toluene to remove traces of -

Product: The residue is the target 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride , typically a yellow/tan solid or semi-solid. Use immediately or store under inert gas.

-

Key Process Data & Troubleshooting

| Parameter | Specification/Observation | Troubleshooting |

| Step 1 Yield | 70–85% | Low yield? Ensure Oxaloacetate is fresh (not hydrolyzed). |

| Step 2 Appearance | Clear yellow solution (Reflux) | Darkening? Overheating. Maintain bath <115°C. |

| Step 3 Selectivity | >95% Retention of Cl | Cl loss? Temperature too high during hydrolysis. Keep <25°C. |

| Safety | Use strictly in a fume hood. Quench |

References

-

Organic Syntheses, Coll.[2] Vol. 4, p. 182 (1963). Preparation of 2-Chloropyrimidine. (Foundational protocol for chlorination of hydroxypyrimidines).

-

Bld Pharm. Product Datasheet: 6-Chloro-2-phenylpyrimidine-4-carboxylic acid (CAS 913952-59-7). (Verification of intermediate stability and properties).

-

National Institutes of Health (NIH) - PMC. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. (Modern optimization for Step 2).

-

Google Patents CN102432547A. Synthetic method of 4,6-dichloro-2-methylpyrimidine. (Analogous chemistry demonstrating the condensation and chlorination sequence).

Sources

Methodological & Application

High-Fidelity Synthesis of Pyrimidine-4-Carboxamides via 6-Chloro-2-phenylpyrimidine-4-carbonyl Chloride

Executive Summary

The 6-chloro-2-phenylpyrimidine-4-carboxamide scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibition (e.g., FAK, EGFR) and anti-infective research (anti-tubercular and antifungal agents). The presence of the 2-phenyl group provides lipophilic anchoring and metabolic stability, while the 6-chloro substituent serves as a critical "handle" for late-stage diversification via Suzuki-Miyaura coupling or

This Application Note details the generation and utilization of the highly reactive intermediate 6-chloro-2-phenylpyrimidine-4-carbonyl chloride . Due to the hydrolytic instability of this acid chloride, this protocol emphasizes an in situ activation strategy that ensures high fidelity and prevents the formation of hydrolytic impurities.

Chemical Strategy & Mechanistic Insight

The Electrophilic Hierarchy

Success in this synthesis relies on exploiting the reactivity difference between two electrophilic sites on the pyrimidine core:

-

The Acyl Chloride (C4-COCl): Highly reactive (

). Reacts rapidly with amines at 0°C. -

The Pyrimidine Halide (C6-Cl): Moderately reactive. Requires elevated temperatures or strong nucleophiles for

displacement.

Critical Control Point: Temperature control is paramount. Performing the amidation >25°C increases the risk of the amine attacking the C6-position, leading to regioisomeric byproducts or double-addition.

The Activation Pathway

We utilize Oxalyl Chloride with catalytic DMF (Vilsmeier-Haack activation) rather than Thionyl Chloride. This method generates gaseous byproducts (CO, CO₂, HCl) that are easily removed, avoiding the harsh thermal conditions of SOCl₂ reflux which can degrade the sensitive pyrimidine ring.

Figure 1: The activation and amidation pathway designed to minimize thermal degradation and side reactions.

Experimental Protocols

Protocol A: In Situ Generation of Acid Chloride

Note: The acid chloride is moisture-sensitive. All glassware must be oven-dried.

Reagents:

-

6-Chloro-2-phenylpyrimidine-4-carboxylic acid (1.0 equiv)

-

Oxalyl Chloride (1.5 equiv)

-

N,N-Dimethylformamide (DMF) (0.05 equiv - catalytic)

-

Dichloromethane (DCM) (Anhydrous, 10 mL/g of substrate)

Procedure:

-

Suspension: In a round-bottom flask under nitrogen atmosphere, suspend the carboxylic acid in anhydrous DCM. The starting material is often sparingly soluble.

-

Catalysis: Add the catalytic amount of DMF.

-

Activation: Cool the mixture to 0°C. Add Oxalyl Chloride dropwise over 10 minutes. Gas evolution (CO/CO₂) will be observed immediately.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Self-Validation: The reaction is complete when the suspension becomes a clear, homogeneous solution (indicating conversion of the insoluble acid to the soluble acid chloride) and gas evolution ceases.

-

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) at <30°C.

-

Azeotrope: Re-dissolve the residue in a small amount of anhydrous DCM and re-evaporate to remove trace HCl. The resulting yellow solid is the Acid Chloride Intermediate . Use immediately.

Protocol B: Nucleophilic Amidation (General Procedure)

Reagents:

-

Freshly prepared Acid Chloride (from Protocol A) (1.0 equiv)

-

Amine (R-NH₂) (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

-

DCM or THF (Anhydrous)

Procedure:

-

Preparation: Dissolve the Acid Chloride in anhydrous DCM (10 mL/g). Cool to 0°C .[1][2]

-

Nucleophile Addition: In a separate vial, mix the Amine and DIPEA in DCM. Add this solution dropwise to the cold Acid Chloride solution.

-

Why: Adding the amine to the acid chloride ensures the electrophile is in excess during addition, preventing double-addition side reactions.

-

-

Incubation: Stir at 0°C for 30 minutes, then allow to warm to RT. Stir for 2–4 hours.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The acid chloride converts to the amide (M+H of amine + 216 Da).

-

Workup:

-

Dilute with DCM.

-

Wash with 0.5 M HCl (to remove unreacted amine and DIPEA).

-

Wash with Sat. NaHCO₃ (to remove any hydrolyzed acid byproduct).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Most products precipitate upon addition of cold ether or hexane. If not, purify via silica gel flash chromatography (0-50% EtOAc in Hexanes).

Data Analysis & Troubleshooting

Expected Yields & Physical Properties

| Parameter | Typical Value | Notes |

| Yield (Step 1) | >95% (Quantitative) | Assumed quantitative if strictly anhydrous. |

| Yield (Step 2) | 75% - 92% | Lower yields often due to steric bulk of the amine. |

| Appearance | White to pale yellow solid | Strong color often indicates oxidation of amine. |

| 1H NMR | Amide NH: | Broad singlet, disappears with D₂O shake. |

| IR Shift | 1680 cm⁻¹ (Amide I) | Distinct shift from 1710 cm⁻¹ (Acid) or 1770 cm⁻¹ (COCl). |

Troubleshooting Matrix

Figure 2: Decision tree for troubleshooting common synthetic failures.

Safety & Handling

-

Oxalyl Chloride: Highly toxic and corrosive. Releases CO (poison) and HCl upon reaction. Must be used in a well-ventilated fume hood.

-

Pyrimidines: Many derivatives are biologically active.[3][4][5] Handle all solids as potential potent kinase inhibitors (wear gloves, mask).

-

Waste: Aqueous washes from the reaction will contain chlorinated byproducts; dispose of in halogenated waste streams.

References

-

Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 19(2), 588-592.

-

Luo, Y., et al. (2011). Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. CN Patent 102161660A.

-

Rashid, H. U., et al. (2021).[3][6] Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.[2][3][6][7] RSC Advances, 11, 6060-6098.

-

Master Organic Chemistry. (2011). Carboxylic Acids To Acid Chlorides With SOCl2 – The Mechanism.[1][8]

-

Common Organic Chemistry. (2023). Acid to Acid Chloride - Common Conditions.

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Chemoselective Synthesis of 6-Chloro-2-phenylpyrimidine-4-carboxamides

Executive Summary

This guide details the protocol for the chemoselective acylation of primary amines using 6-chloro-2-phenylpyrimidine-4-carbonyl chloride . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., Aurora A inhibitors) and antitubercular agents.

The primary challenge in this transformation is chemoselectivity . The substrate contains two electrophilic sites:

-

The acyl chloride at C4 (highly reactive).

-

The aryl chloride at C6 (moderately reactive via

).

Successful execution requires conditions that promote rapid amidation while strictly suppressing nucleophilic aromatic substitution (

Mechanistic Insight & Chemoselectivity

To ensure high yield and purity, one must understand the "Electrophilicity Hierarchy" of the substrate.

The Hierarchy of Reactivity

Under controlled conditions (

-

C4-Carbonyl Chloride: The carbonyl carbon is

hybridized and attached to a highly electronegative chlorine and oxygen. It is susceptible to attack by nucleophiles (amines) at -

C6-Chlorine: While the pyrimidine ring is electron-deficient (making it prone to

), the leaving group ability of the chloride on the ring is inferior to the acyl chloride. Displacement of the C6-Cl typically requires elevated temperatures (

Critical Control Points

-

Temperature: Must be maintained

during addition to kinetically favor amidation over -

Moisture: The starting material hydrolyzes rapidly to the carboxylic acid (inactive species). Anhydrous solvents are non-negotiable.

-

Base: A non-nucleophilic base (DIPEA or TEA) is required to scavenge the HCl byproduct, driving the equilibrium forward.[1]

Visualization of Reaction Pathways[1][2][3]

The following diagram illustrates the competing pathways and the targeted chemoselective route.

Figure 1: Reaction network showing the chemoselective window (Path A) vs. common failure modes (Path B & C).

Experimental Protocol

Reagents & Equipment

| Reagent | Role | Specifications |

| Substrate | Electrophile | 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride (Freshly opened or generated in situ) |

| Primary Amine | Nucleophile | 1.0 – 1.1 equivalents |

| DCM or THF | Solvent | Anhydrous (Water < 50 ppm) |

| DIPEA / TEA | Base | 1.2 – 1.5 equivalents (Scavenger) |

| Nitrogen/Argon | Atmosphere | Inert gas line required |

Step-by-Step Procedure

Note on Starting Material Quality: The acid chloride is unstable. If the bottle is old or shows white crust (hydrolysis), do not use directly . Instead, regenerate it from the corresponding carboxylic acid using oxalyl chloride/DMF (catalytic) in DCM before proceeding to Step 1.

Step 1: Preparation of the Amine Solution

-

Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a rubber septum.

-

Purge with Nitrogen (

) for 5 minutes. -

Add Primary Amine (1.0 equiv) and DIPEA (1.2 equiv) .

-

Dissolve in anhydrous Dichloromethane (DCM) [Concentration ~0.2 M].

-

Cool the solution to

using an ice-water bath.

Step 2: Addition of Acid Chloride[2]

-

Dissolve the Acid Chloride (1.0 equiv) in a separate volume of anhydrous DCM (minimal volume to solvate).

-

Crucial Step: Add the Acid Chloride solution dropwise to the cold amine solution over 15–20 minutes.

-

Why? Slow addition prevents localized heating (exotherm) which could trigger C6-substitution.

-

-

Allow the reaction to stir at

for 30 minutes. -

Remove the ice bath and allow to warm to Room Temperature (RT) for 1–2 hours.

Step 3: Monitoring & Workup

-

TLC/LCMS Check: Monitor for the disappearance of the amine (or acid chloride methyl ester if quenching an aliquot with methanol).

-

Target Mass:

. -

Watch for:

(Indicates double substitution).

-

-

Quench: Add saturated aqueous

solution. -

Extraction: Extract with DCM (

). -

Wash: Wash combined organics with Brine (

) and Water ( -

Dry: Dry over anhydrous

, filter, and concentrate in vacuo.

Purification

-

Flash Chromatography: Most carboxamides in this class are stable on silica gel. Elute with Hexanes/Ethyl Acetate (gradient).

-

Recrystallization: If the product is solid, recrystallization from Ethanol/Water or Hexane/DCM is often sufficient and removes trace hydrolyzed acid.

Workflow Diagram

Figure 2: Operational workflow ensuring temperature control and anhydrous integrity.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Precipitants | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous. If using old acid chloride, reflux in |

| Bis-substitution (Impurity) | Temperature too high | Strictly maintain |

| Starting Material Remains | Acid Chloride Deactivated | The acid chloride may have converted to the carboxylic acid during storage. Activate acid with Oxalyl Chloride/DMF. |

| Dark Coloration | Polymerization/Degradation | Pyrimidine chlorides are light sensitive. Protect reaction vessel with foil. |

References

-

General Reactivity of Pyrimidine Chlorides

- Topic: Regioselective amin

- Source:Organic Letters, 2006.

-

Link:

-

Synthesis of Pyrimidine Carboxamides (Antitubercular)

- Topic: Protocol for reacting pyrimidine-4-carbonyl chlorides with amines.

-

Source:ResearchGate (Full text available).[3]

-

Link:

-

Kinase Inhibitor Application (Aurora A)

-

Topic: Use of 6-chloro-2-phenylpyrimidine scaffold in drug design.[4]

- Source:N

-

Link:

-

-

Handling Acid Chlorides

Sources

- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Note: Nucleophilic Acyl Substitution with 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride

Executive Summary

6-Chloro-2-phenylpyrimidine-4-carbonyl chloride is a high-value bifunctional electrophile extensively used in the synthesis of bioactive pyrimidine scaffolds. Its structural utility lies in its chemoselective reactivity profile : it contains a highly reactive acid chloride moiety (C4-COCl) and a less reactive, yet functionalizable, chloropyrimidine site (C6-Cl).

This guide provides a rigorous protocol for performing nucleophilic acyl substitution (primarily amidation and esterification) at the C4 position while preserving the C6-chloro handle for downstream diversification (e.g., via

Strategic Analysis: Chemoselectivity & Mechanism

The Reactivity Hierarchy

Success with this reagent depends on exploiting the kinetic difference between the two electrophilic sites.

-

Primary Site (C4-COCl): The carbonyl carbon is highly electrophilic. Nucleophilic attack here proceeds via a low-energy tetrahedral intermediate. This reaction is fast at low temperatures (

C to RT). -

Secondary Site (C6-Cl): The carbon at the 6-position is activated for Nucleophilic Aromatic Substitution (

) due to the electron-deficient pyrimidine ring. However, this usually requires higher activation energy (heat) or stronger nucleophiles compared to acyl substitution.

Key Insight: By controlling temperature (keeping it low) and stoichiometry, you can exclusively functionalize the carbonyl group without disturbing the chloro-substituent.

Mechanistic Pathway

The reaction follows an addition-elimination mechanism. The base (e.g., DIPEA) acts as a proton scavenger to drive the equilibrium forward and neutralize the HCl byproduct.

Figure 1: Chemoselective pathway favoring acyl substitution over

Detailed Experimental Protocol

Objective: Synthesis of a 6-chloro-2-phenylpyrimidine-4-carboxamide derivative.

Materials & Reagents

| Component | Role | Equivalents | Notes |

| Acid Chloride | Substrate | 1.0 | 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride |

| Amine (R-NH₂) | Nucleophile | 1.0 - 1.1 | Primary or secondary amine |

| DIPEA / TEA | Base | 1.2 - 1.5 | Scavenges HCl; DIPEA preferred for less steric interference |

| DCM or THF | Solvent | [0.1 - 0.2 M] | Must be anhydrous . Water causes hydrolysis to carboxylic acid. |

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry or oven-dry a round-bottom flask containing a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Dissolve the Amine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM (Dichloromethane).

-

Cool the solution to 0°C using an ice bath. Critical: Cooling suppresses side reactions at the C6-Cl position.

Step 2: Addition

-

Dissolve 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the acid chloride solution dropwise to the amine solution over 10–15 minutes.

-

Why? Controlling the local concentration of the acid chloride prevents oligomerization and controls exotherm.

-

Step 3: Reaction & Monitoring

-

Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to Room Temperature (RT).

-

Monitor via TLC or LC-MS .

-

Target: Disappearance of acid chloride (often converted to methyl ester if quenched with MeOH for LCMS) and formation of the amide mass (

). -

Observation: The reaction is typically complete within 1–2 hours.

-

Step 4: Workup

-

Quench the reaction with water or saturated

solution. -

Extract with DCM (

). -

Wash the combined organic layers with:

-

1M HCl (if the product is not basic) to remove unreacted amine.

-

Brine (saturated NaCl).

-

-

Dry over anhydrous

or -

Filter and concentrate in vacuo.

Step 5: Purification

-

The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Experimental Workflow Visualization

Figure 2: Operational workflow for the synthesis of amides from pyrimidine acid chlorides.

Safety & Handling (Critical)

-

Corrosive Hazard: The acid chloride hydrolyzes to release HCl gas and the corresponding carboxylic acid upon contact with moisture. It causes severe skin burns and eye damage [1, 3].[1][2]

-

Water Reactivity: Reacts violently with water.[1] All glassware must be dry. Do not dispose of excess reagent directly into aqueous waste sinks without quenching [4].

-

PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat. Handle exclusively in a fume hood.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / Hydrolysis | Wet solvent or high humidity. | Use freshly distilled/anhydrous solvents. Keep under |

| Side Product ( | Temperature too high or excess amine. | Keep reaction at 0°C. Ensure strict 1:1 stoichiometry of amine. |

| Incomplete Reaction | Acid chloride degraded (hydrolyzed). | Check reagent quality. If the acid chloride has turned to white powder (acid), treat with |

References

-

National Institutes of Health (NIH). (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Retrieved from [Link]

-

Chad's Prep. (2021).[3] The Mechanisms of Nucleophilic Acyl Substitution. Retrieved from [Link]

-

Frontiers in Pharmacology. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

Sources

Synthetic protocol for amide coupling with 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride

Application Note & Synthetic Protocol

A Validated Protocol for the Efficient Amide Coupling of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride with Primary and Secondary Amines

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of diverse amide libraries based on the 6-chloro-2-phenylpyrimidine scaffold. Pyrimidine derivatives are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents. The protocol details the efficient coupling of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride, a key building block, with a range of primary and secondary amines. Beyond a simple set of instructions, this guide delves into the mechanistic rationale behind the procedural choices, offers insights into reaction optimization, and provides a framework for troubleshooting, ensuring reliable and reproducible outcomes for researchers in drug discovery and chemical synthesis.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of nucleobases and a multitude of FDA-approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of modern drug design. The synthesis of N-substituted pyrimidine-4-carboxamides, in particular, has been a fruitful avenue for identifying novel bioactive molecules.

The subject of this guide, 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride, is an attractive starting material for generating novel chemical entities. The acyl chloride at the C4 position provides a highly reactive handle for amide bond formation, while the chloro-substituent at the C6 position offers a secondary site for diversification through nucleophilic aromatic substitution (SNAr) reactions, allowing for the rapid generation of compound libraries.

This document serves as a practical and authoritative guide to performing this crucial amide coupling reaction, ensuring both high yield and purity.

Reaction Mechanism and Scientific Rationale

The core of this protocol is a nucleophilic acyl substitution reaction. The highly electrophilic carbon of the acyl chloride is attacked by the nucleophilic amine, proceeding through a tetrahedral intermediate. A non-nucleophilic base is employed to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.

Choice of Reagents and Conditions: A Causal Explanation

-

Acyl Chloride Reactivity : The pyrimidine ring is an electron-deficient system, which inductively withdraws electron density from the C4 position. This effect enhances the electrophilicity of the acyl chloride's carbonyl carbon, making it highly susceptible to nucleophilic attack and facilitating the reaction under mild conditions.

-

Solvent Selection (Dichloromethane, DCM) : DCM is an excellent choice for this reaction due to its inert nature, its ability to dissolve a wide range of organic substrates, and its low boiling point, which simplifies product isolation. It is a polar aprotic solvent that effectively solvates the reactants without interfering with the reaction mechanism.

-

Base Selection (Triethylamine, TEA) : A tertiary amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) is critical. Its primary role is to act as an HCl scavenger. The formation of triethylammonium chloride salt, which is often insoluble in DCM, helps to visually monitor the reaction's progress and thermodynamically drives the equilibrium towards the product side. It is crucial to use a non-nucleophilic base to prevent competitive reaction with the acyl chloride.

-

Temperature Control : The reaction is initiated at a low temperature (0 °C) to control the initial exothermic release upon addition of the highly reactive acyl chloride. This mitigates the formation of potential side products. Allowing the reaction to slowly warm to room temperature provides sufficient activation energy for the reaction to proceed to completion.

Visualized Experimental Workflow

The following diagram outlines the complete workflow from reagent preparation to final product characterization.

Caption: High-level workflow for the amide coupling protocol.

Detailed Experimental Protocol

This protocol is based on established methodologies for amide bond formation and has been optimized for the specified substrate.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equivalents | Notes |

| 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride | 255.08 | 1.0 | Highly reactive, moisture-sensitive. |

| Amine (Primary or Secondary) | Variable | 1.1 - 1.2 | Use a slight excess to ensure full conversion. |

| Triethylamine (TEA) | 101.19 | 1.5 - 2.0 | Dried over KOH. Acts as an HCl scavenger. |

| Dichloromethane (DCM) | 84.93 | - | Anhydrous, reaction grade. |

| Deionized Water | 18.02 | - | For work-up. |

| Brine (Saturated NaCl solution) | - | - | For work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | For drying the organic layer. |

Step-by-Step Procedure

-

Reagent Preparation:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

-

In a separate flask, prepare a stock solution of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride (1.0 eq.) in anhydrous dichloromethane.

-

-

Reaction Setup:

-

Place the flask containing the amine solution under an inert atmosphere (Nitrogen or Argon).

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Acyl Chloride Addition:

-

Using a dropping funnel or syringe, add the acyl chloride solution dropwise to the cooled, stirring amine solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will likely form.

-

Rationale: Slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of impurities.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

-

Work-up and Isolation:

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

-

Characterization and Validation

To ensure the identity and purity of the synthesized amide, a suite of analytical techniques should be employed.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. Expect to see a characteristic downfield shift for the amide N-H proton (if present) and distinct signals for the pyrimidine and phenyl rings.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product. Electrospray ionization (ESI) is typically suitable.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1640-1680 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | Inactive acyl chloride (hydrolyzed). | Use fresh or properly stored acyl chloride. Ensure all glassware and solvents are anhydrous. |

| Poorly nucleophilic amine. | Increase reaction temperature or use a more polar solvent like DMF. A stronger, non-nucleophilic base may help. | |

| Multiple Products | Reaction temperature was too high. | Maintain strict temperature control (0 °C) during the addition of the acyl chloride. |

| Dimerization or side reactions. | Ensure slow, dropwise addition of the acyl chloride into the amine solution (not the reverse). | |

| Incomplete Reaction | Insufficient reaction time or stoichiometry. | Allow the reaction to run longer. Confirm stoichiometry; a slight excess of the amine (1.1-1.2 eq.) is recommended. |

| Difficult Purification | Product co-elutes with impurities. | Adjust the solvent system for column chromatography. A different stationary phase (e.g., alumina) could be tried. |

Safety Precautions

-

Acyl Chlorides: 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride is a lachrymator and is corrosive. It reacts violently with water and moisture. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Solvents and Reagents: Dichloromethane is a suspected carcinogen. Triethylamine is flammable and corrosive. Handle all chemicals with care according to their Safety Data Sheets (SDS).

-

Reaction Quenching: The quenching step can be exothermic. Add water slowly, especially if the reaction was performed on a large scale.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

- World Intellectual Property Organization. (2022). PYRIMIDINE DERIVATIVES AS TRKA KINASE INHIBITORS. WO2022034483A1.

Application Note: High-Throughput Fragment Elaboration Using 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride

Abstract

This application note details the strategic use of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride (CPPCC) as an orthogonal lynchpin reagent in Fragment-Based Drug Discovery (FBDD). Unlike standard screening libraries, CPPCC serves as a reactive core for "Fragment Growing" and "Fragment Linking" strategies. Its unique structure features two chemically distinct electrophilic sites—a highly reactive acid chloride at C4 and a latent electrophilic chloride at C6—allowing for the sequential, regioselective attachment of nucleophilic fragments. This protocol provides a validated workflow for synthesizing focused libraries of 2,4,6-trisubstituted pyrimidines, a privileged scaffold in kinase and GPCR inhibitor discovery.

Introduction: The Pyrimidine Privilege in FBDD

In the landscape of FBDD, the transition from a low-affinity fragment hit (K_d in mM range) to a high-affinity lead (K_d in nM range) is the primary bottleneck. The pyrimidine heterocycle is classified as a "privileged structure" due to its ability to mimic the purine ring of ATP, making it ubiquitous in kinase inhibitor design (e.g., Imatinib, Rosuvastatin).

6-Chloro-2-phenylpyrimidine-4-carbonyl chloride offers a distinct advantage over simple pyrimidines:

-

Orthogonal Reactivity: The C4-acyl chloride reacts under mild conditions (0°C), while the C6-aryl chloride requires activation (heat or catalysis). This permits "one-pot, two-step" synthesis without protection/deprotection steps.

-

Vectorial Growth: The C2-phenyl group acts as a hydrophobic anchor, while the C4 and C6 positions allow the molecule to "grow" into solvent-exposed regions or deep hydrophobic pockets, respectively.

Chemical Logic and Reactivity Profile

The scaffold presents three zones of interaction:

-

Zone 1 (C4-Carbonyl): Highly electrophilic. Targets primary/secondary amines or alcohols. Ideal for attaching solubilizing groups or solvent-front binders.

-

Zone 2 (C6-Chloride): Moderately electrophilic. Susceptible to S_NAr (Nucleophilic Aromatic Substitution) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura). Ideal for accessing hydrophobic back-pockets.

-

Zone 3 (C2-Phenyl): Stable structural anchor. Provides π-π stacking interactions, often crucial for orienting the scaffold within the active site.

Strategic Workflow: The "Hub-and-Spoke" Model

The following diagram illustrates the logical flow of using CPPCC to merge two distinct fragment pools into a single lead candidate.

Figure 1: The sequential functionalization strategy ensures regioselectivity. The C4-acyl chloride is consumed first, leaving the C6-chloride available for subsequent diversification.

Experimental Protocol: Parallel Library Synthesis

Safety Precaution

Hazard Warning: 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride is corrosive and a lachrymator. It hydrolyzes rapidly to release HCl gas. All operations must be performed in a fume hood using anhydrous solvents.

Materials

-

Core: 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride (stored under N2).

-

Solvents: Dichloromethane (DCM, anhydrous), N,N-Dimethylformamide (DMF, anhydrous).

-

Bases: N,N-Diisopropylethylamine (DIPEA), Cesium Carbonate (Cs2CO3).

-

Catalyst (Optional for Step 2): Pd(dppf)Cl2.

Step 1: C4-Functionalization (Amide Coupling)

Objective: To attach the first fragment (Fragment A) via a stable amide linkage.

-

Preparation: Dissolve CPPCC (1.0 equiv, 0.1 M) in anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Add DIPEA (1.2 equiv) followed by the dropwise addition of Fragment A (Amine, 1.0 equiv) dissolved in DCM.

-

Note: Do not use excess amine if it contains other nucleophilic sites.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

-

Monitoring: Check by LC-MS. The acid chloride (MW ~253) should convert to the amide mass.

-

Observation: The C6-chloride remains intact under these conditions (S_NAr at C6 requires heat/polar solvent).

-

-

Workup: Wash with 1N HCl (to remove excess amine), then Brine. Dry over MgSO4 and concentrate.

-

Checkpoint: This intermediate is stable and can be stored.[1]

-

Step 2: C6-Functionalization (Diversification)

Objective: To introduce the second fragment (Fragment B) via S_NAr or Cross-Coupling.

Option A: Nucleophilic Aromatic Substitution (S_NAr) Best for: Aliphatic amines, thiols.

-

Dissolve the Step 1 intermediate in DMF (0.1 M).

-

Add Fragment B (1.2 equiv) and DIPEA (2.0 equiv).

-

Heat to 80°C for 4-12 hours.

-

Purification: HPLC (Reverse Phase).

Option B: Suzuki-Miyaura Coupling Best for: Aryl/Heteroaryl boronic acids (Biaryl systems).

-

Dissolve Step 1 intermediate in 1,4-Dioxane/Water (4:1).

-

Add Fragment B (Boronic Acid, 1.5 equiv) and Cs2CO3 (3.0 equiv).

-

Add Pd(dppf)Cl2 (5 mol%). Degas with Nitrogen.

-

Heat to 90°C for 16 hours.

Data Analysis & Validation

Quality Control Criteria

For a library to be screenable, it must meet strict purity and identity standards.

| Parameter | Acceptance Criteria | Method |

| Purity | > 95% | UPLC-UV (254 nm) |

| Identity | [M+H]+ ± 0.1 Da | ESI-MS |

| Solubility | > 10 mM in DMSO | Nephelometry |

| Stability | > 48 hrs in PBS | LC-MS Time-course |

Case Study: Kinase Hinge Binding

In a theoretical application targeting a generic kinase, the pyrimidine core serves as the "Hinge Binder."

-

N1/N3 of Pyrimidine: Accept Hydrogen bonds from the backbone NH of the hinge region.

-

C4-Amide: Projects into the solvent channel (Solubilizing tail).

-

C6-Substituent: Projects into the hydrophobic "Gatekeeper" pocket.

Validation of Regiochemistry: Use 1H-NMR to confirm substitution.

-

Starting Material: C5-H appears as a singlet ~8.0 ppm.

-

Step 1 Product: C5-H shifts slightly but remains a singlet; Amide NH appears (~8-9 ppm).

-

Step 2 Product: Loss of C6-Cl often causes an upfield shift of the C5-H proton due to electron donation from the new nucleophile.

Visualizing the Reaction Pathway

The following state diagram details the specific conditions and decision points for the scientist.

Figure 2: Detailed reaction condition map. Note the divergence at the second step allows for chemical space expansion into both sp3 (S_NAr) and sp2 (Suzuki) vectors.

References

-

Jahromi, A. H., et al. (2025).[2][3] "Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening." International Journal of Pharmaceutical Chemistry and Analysis.

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry.

- Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Privileged Structures." Elsevier. (Contextual grounding on Pyrimidine scaffolds).

-

Verma, S. (2015).[2][4][5][6] "Comparative Study of Clove Oil Against Bacteria." International Journal of Clinical Biochemistry and Research. (Cited for general pyrimidine synthesis methodologies).

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine." PubChem. (Reference for physical properties of chloropyrimidine cores).

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 5. BroadE: Fragment-based Drug Discovery 101 | Broad Institute [broadinstitute.org]

- 6. Orthogonal functionalization of cyclopenta[hi]aceanthrylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scale-Up Synthesis of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride

Executive Summary & Strategic Significance

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors, P2X3 antagonists (e.g., Gefapixant analogs), and antivirals. 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride represents a critical electrophilic hub. Its C4-carbonyl chloride allows for rapid diversification via amide coupling, while the C6-chloride serves as a handle for subsequent nucleophilic aromatic substitution (

This guide addresses the primary bottleneck in scaling this intermediate: Process Safety and Stability.

-

Challenge: The simultaneous management of energetic chlorination (POCl

) and the hydrolytic instability of the resulting acid chloride. -

Solution: A decoupled two-stage protocol. We first secure the C6-chloride using a solvent-minimized POCl

process, followed by a mild, catalytic conversion to the acid chloride. This approach maximizes yield and safety for multi-gram to kilogram batches.[1]

Retrosynthetic Analysis & Pathway Design[1]

To ensure robustness, we avoid "one-pot" sledgehammer approaches (e.g., PCl

Figure 1: Retrosynthetic strategy decoupling ring chlorination from acyl chloride formation.[1]

Detailed Scale-Up Protocol

Phase 1: Synthesis of 6-Chloro-2-phenylpyrimidine-4-carboxylic acid

Objective: Convert the C6-hydroxyl group to a chloride while preserving the carboxylic acid (initially formed as an acid chloride/phosphoryl species and hydrolyzed back to acid during workup).

Rationale: Traditional protocols use neat POCl

Materials:

-

Substrate: 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid (1.0 equiv).

-

Reagent: Phosphorus oxychloride (POCl

) (1.2 - 1.5 equiv).[1] Note: drastically reduced from typical 10-20 equiv. -

Base: Pyridine (1.0 equiv) or

-Dimethylaniline.[1] -

Solvent: Acetonitrile (MeCN) or Toluene (minimal volume to stir, approx. 3-5 vol).[1]

Step-by-Step Workflow:

-

Reactor Setup: Dry 5L jacketed reactor, N

purge, overhead stirrer, reflux condenser connected to a caustic scrubber (NaOH) to trap HCl gas. -

Charging: Charge solid starting material and solvent.[1] Initiate stirring.

-

Reagent Addition: Add Pyridine followed by slow addition of POCl

at 20-25°C. Caution: Mild exotherm. -

Reaction: Heat to reflux (approx. 80-110°C) .[1] Monitor by HPLC.

-

Mechanistic Insight: The pyridine activates POCl

, forming a highly reactive N-phosphorylpyridinium species that attacks the tautomeric keto-oxygen.

-

-

Quenching (Critical Control Point):

-

Cool mixture to <10°C.

-

Inverse Quench: Slowly transfer the reaction mixture into a separate vessel containing vigorously stirred ice-water (10 vol). Do not add water to the reactor.

-

Why? Inverse quench prevents localized overheating and runaway hydrolysis.[1]

-

-

Isolation:

Yield Expectation: 85-92%

Quality Check:

Phase 2: Activation to 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride

Objective: Generate the reactive acyl chloride for immediate downstream use.

Rationale: This intermediate is moisture-sensitive. It is best synthesized in a non-protic solvent and used as a solution or isolated with strict exclusion of moisture. Thionyl chloride (SOCl

Materials:

-

Substrate: 6-Chloro-2-phenylpyrimidine-4-carboxylic acid (from Phase 1).

-

Reagent: Thionyl Chloride (SOCl

) (2.0 equiv) or Oxalyl Chloride (1.2 equiv).[1] -

Catalyst: DMF (0.05 equiv).[1] Essential for Vilsmeier-Haack type activation.

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

Step-by-Step Workflow:

-

Slurry Formation: Suspend the dry acid in DCM (10 vol) under N

atmosphere. -

Catalysis: Add catalytic DMF.

-

Chlorination: Add SOCl

dropwise at room temperature.-

Observation: Gas evolution (SO

, HCl) will occur immediately.[1]

-

-

Heating: Heat to mild reflux (40°C for DCM) for 2-3 hours. The slurry should become a clear solution as the acid converts to the soluble acid chloride.

-

Work-up (Evaporation Method):

-

Storage/Usage: Dissolve immediately in the solvent required for the next step (e.g., THF or DCM) for coupling.[1]

Analytical Data & Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity (HPLC) | >97% (derived as methyl ester*) | HPLC (UV 254nm) |

| Identity | Consistent with structure | |

| Residual POCl | <50 ppm | Ion Chromatography |

| Water Content | <0.1% (Strictly Anhydrous) | KF Titration |

*Note: Due to instability, analytical samples are often quenched with methanol to form the methyl ester for HPLC analysis.[1]

Process Safety & Engineering Controls

Critical Hazard: Thermal Runaway & Gas Generation

The chlorination steps generate significant volumes of HCl and SO

-

Engineering Control: All reactors must be vented to a scrubber system containing 10-20% NaOH solution.

-

POCl

Handling: Never add water directly to hot POCl

Workflow Diagram: Scale-Up Logic

Figure 2: Process flow diagram highlighting Critical Control Points (CCP) for safety.

Application Case Study: Amide Coupling

To validate the quality of the synthesized acid chloride, a standard coupling with an amine (e.g., isopropylamine) is recommended.[1]

Protocol:

-

Dissolve crude acid chloride in dry DCM.[1]

-

Add

-Diisopropylethylamine (DIPEA, 1.2 equiv) and Isopropylamine (1.1 equiv) at 0°C. -

Stir 1h. Wash with 1N HCl, then NaHCO

. -

Success Criteria: Clean conversion to the amide with no residual hydrolyzed acid peak in LCMS.

References

-

Solvent-Free Scale-Up: Wang, T. et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 2011.[1]

-

Vilsmeier Activation: "Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides."[1] RSC Advances, 2014.[1]

-

P2X3 Antagonist Synthesis: "Preparation of diaminopyrimidine derivatives as P2X3 receptor antagonists." Google Patents (Merck Sharp & Dohme).[1]

-

Safety of POCl3: "Reaction of hydroxypyrimidines with phosphorous oxychloride... safety attention due to potential for latent exothermic events." Amgen Process Safety Data.

Sources

- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Amides from 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride Reactions

Welcome to the technical support center for the purification of pyrimidine carboxamides. This guide is specifically designed for researchers, scientists, and drug development professionals working with amides synthesized from 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of these valuable compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture?

A1: Besides the desired amide product, several impurities can arise from the reaction of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride with an amine. Understanding these is the first step to a successful purification strategy.

-

Unreacted Starting Materials: Residual 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride and the amine starting material are common.

-

Hydrolysis Product: The acyl chloride is highly reactive and susceptible to hydrolysis, which forms 6-Chloro-2-phenylpyrimidine-4-carboxylic acid. This is often a significant byproduct, especially if the reaction is not performed under strictly anhydrous conditions.

-

Amine Salts: The reaction between an acyl chloride and an amine generates hydrogen chloride (HCl) as a byproduct.[1] This HCl will react with any excess amine or the desired amide product to form hydrochloride salts, which can complicate purification.[1]

-

Side-Reaction Products: Depending on the complexity of the amine used, side reactions such as double acylation (if the amine has multiple reactive sites) or other rearrangements can occur.

Q2: I have a complex mixture. Which purification technique should I try first?

A2: For complex mixtures of pyrimidine derivatives, column chromatography is often the most versatile and effective initial purification method.[2][3] It allows for the separation of compounds based on their polarity. A good starting point for many pyrimidine amides is a silica gel column with a hexane/ethyl acetate eluent system.[2][4] For highly polar amides, reversed-phase chromatography may be a better option.[3][5]

Q3: My amide product seems to be insoluble in most common recrystallization solvents. What should I do?

A3: Pyrimidine derivatives can sometimes exhibit poor solubility. If common solvents like ethanol or ethyl acetate fail, you can try more polar, higher-boiling point solvents such as dioxane, or N,N-dimethylformamide (DMF).[6] Another effective technique is diffusion crystallization, where the compound is dissolved in a good solvent (like DMF) and placed in a larger container with a poor solvent (like dichloromethane). The slow diffusion of the poor solvent into the good solvent can induce crystallization.[6]

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is essential for confirming the purity and structure of your amide.

-